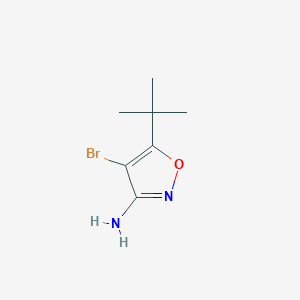

4-溴-5-(叔丁基)异恶唑-3-胺

描述

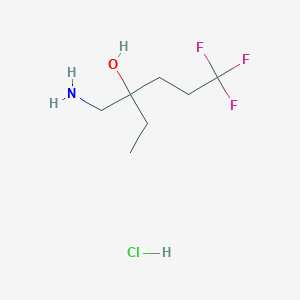

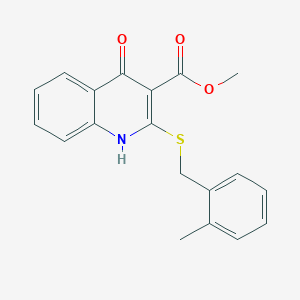

“4-Bromo-5-(tert-butyl)isoxazol-3-amine” is a chemical compound with the molecular formula C7H11BrN2O . It contains 22 bonds in total, including 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 primary aromatic amine, and 1 isoxazole .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-(tert-butyl)isoxazol-3-amine” includes a five-membered isoxazole ring, a primary aromatic amine, and a tert-butyl group . The compound has a total of 22 bonds, including 5 aromatic bonds and 1 rotatable bond .Chemical Reactions Analysis

Isoxazole synthesis often involves cycloaddition reactions . For example, copper (I) acetylides can react with azides and nitrile oxides to produce 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively . These reactions are highly reliable and exhibit a wide scope with respect to both components .Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-5-(tert-butyl)isoxazol-3-amine” is 219.08 . The compound’s IUPAC name is 4-bromo-3-(tert-butyl)isoxazol-5-amine .科学研究应用

双环桥联异硫脲的合成

Alexeev 等人 (2019) 的一项研究提出了通过环化合成双环桥联异硫脲的合成途径,展示了叔丁基保护基团的使用。这种方法提供了对合成结构复杂分子的见解,这些分子在开发新的治疗剂和生物研究的化学探针中具有潜在应用 (Alexeev 等人,2019).

非线性光学性质

Tamer 等人 (2016) 合成了 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺并分析了其结构和非线性光学性质。这项研究强调了叔丁基取代化合物在开发用于光学应用(包括光子器件和传感器)的材料中的潜力 (Tamer 等人,2016).

不对称合成胺

Ellman 等人 (2002) 强调了 N-叔丁基磺酰亚胺作为不对称合成胺的中间体的多功能性。这种方法促进了手性胺的生产,这对于药物和农用化学品至关重要,展示了叔丁基衍生物在立体选择性合成中的作用 (Ellman 等人,2002).

任务特定离子液体捕获 CO2

Bates 等人 (2002) 的一项研究讨论了开发一种新的室温离子液体,该离子液体结合了带有附加胺基的阳离子,用于可逆 CO2 捕获。这项研究重点介绍了叔丁基衍生物在设计用于气体捕获和储存的材料中的环境应用 (Bates 等人,2002).

3-氨基异恶唑的合成

Girardin 等人 (2009) 描述了一种合成 3-氨基-5-取代-异恶唑的新方法,扩展了合成含氮杂环的工具包,而含氮杂环在药物发现和开发中至关重要 (Girardin 等人,2009).

金属有机骨架的后合成改性

Garibay 等人 (2009) 关于用叔丁基不对称酸酐改性金属有机骨架 (MOF) 的研究证明了叔丁基衍生物在制造用于催化、储气和分离技术的多分功能材料中的潜力 (Garibay 等人,2009).

未来方向

The future directions for “4-Bromo-5-(tert-butyl)isoxazol-3-amine” could involve the development of more eco-friendly synthetic strategies, given the significance of isoxazole compounds in drug discovery . Additionally, research could focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

作用机制

Target of Action

The primary target of 4-Bromo-5-(tert-butyl)isoxazol-3-amine is the FMS-like Tyrosine Kinase-3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

4-Bromo-5-(tert-butyl)isoxazol-3-amine interacts with the FLT3 receptor, inhibiting its activity .

Biochemical Pathways

The inhibition of FLT3 disrupts several downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, 4-Bromo-5-(tert-butyl)isoxazol-3-amine can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of FLT3 by 4-Bromo-5-(tert-butyl)isoxazol-3-amine leads to the disruption of several cellular processes, including cell proliferation and survival . This can result in the induction of apoptosis in cancer cells, thereby inhibiting the progression of diseases such as acute myeloid leukemia .

属性

IUPAC Name |

4-bromo-5-tert-butyl-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,3)5-4(8)6(9)10-11-5/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGFPCNOOJBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)

![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)

![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2984873.png)

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)